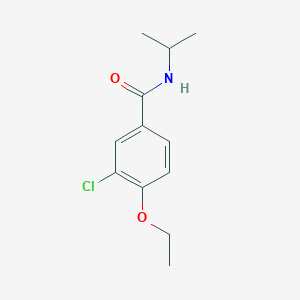![molecular formula C19H23NO3 B5420796 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5420796.png)
6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining isoquinoline and cyclohexene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the isoquinoline ring, followed by functionalization to introduce the cyclohexene and carboxylic acid groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
作用機序
The mechanism by which 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Shares a similar isoquinoline structure but lacks the cyclohexene and carboxylic acid groups.
4-Hydroxy-2-quinolones: Another class of compounds with a similar core structure but different functional groups.
Indole Derivatives: Compounds with a similar aromatic ring system but different substituents and biological activities.
Uniqueness
What sets 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its combination of the isoquinoline and cyclohexene moieties, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-9-16(17(19(22)23)10-13(12)2)18(21)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,16-17H,7-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDAYOABRBUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCC3=CC=CC=C3C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5420719.png)
![2-[({1-[(3-methylisoxazol-5-yl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5420724.png)

![(2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine](/img/structure/B5420744.png)
![7-(2-biphenylylmethyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5420748.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5420757.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5420762.png)
![3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5420764.png)
![methyl [2-(isopropylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5420772.png)

![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5420782.png)

![N-[2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5420806.png)
